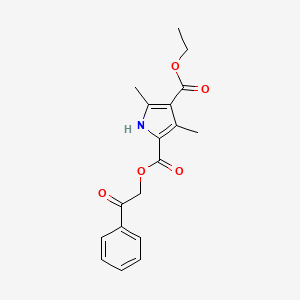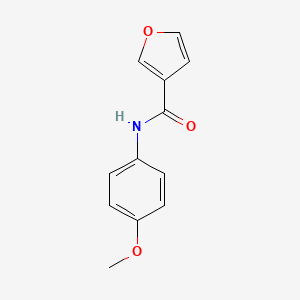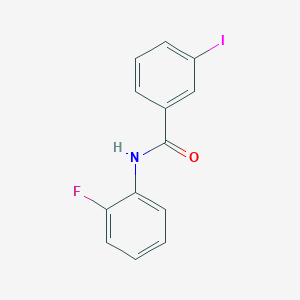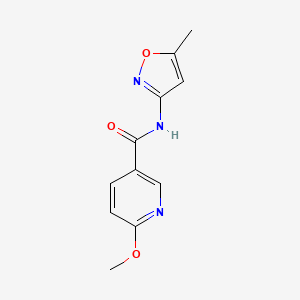
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EPC-K1 is a pyrrole-based compound that has been synthesized for its potential use in cancer therapy. It has been shown to exhibit cytotoxic activity against cancer cells in vitro and in vivo. EPC-K1 is a promising candidate for further development as an anticancer drug due to its unique chemical structure and potential mechanism of action.
Mechanism of Action
The mechanism of action of EPC-K1 is not fully understood. However, it has been suggested that EPC-K1 may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death. EPC-K1 may also induce apoptosis through other pathways, such as the activation of caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects
EPC-K1 has been shown to have several biochemical and physiological effects. It can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. EPC-K1 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. Furthermore, EPC-K1 has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of EPC-K1 is its unique chemical structure, which may allow for the development of novel anticancer drugs. Furthermore, EPC-K1 has been shown to exhibit cytotoxic activity against several cancer cell lines, indicating its potential as a broad-spectrum anticancer agent. However, one limitation of EPC-K1 is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of EPC-K1. One direction is the optimization of the synthesis method to produce higher yields of pure EPC-K1. Another direction is the elucidation of the mechanism of action of EPC-K1, which may provide insights into the development of novel anticancer drugs. Furthermore, future studies could investigate the potential of EPC-K1 as a combination therapy with other anticancer drugs. Finally, future studies could investigate the potential of EPC-K1 for the treatment of other diseases, such as inflammatory disorders or infectious diseases.
Synthesis Methods
The synthesis of EPC-K1 involves several steps, including the reaction of 3,5-dimethylpyrrole-2,4-dicarboxylic acid with ethyl chloroformate to form the ethyl ester. This is followed by the reaction of the ethyl ester with phenacyl bromide to form the phenacyl ester. Finally, the phenacyl ester is reacted with sodium methoxide to form EPC-K1. The synthesis method has been optimized to produce high yields of pure EPC-K1.
Scientific Research Applications
EPC-K1 has been the subject of scientific research due to its potential as an anticancer drug. It has been shown to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that EPC-K1 can inhibit tumor growth in mice. Furthermore, EPC-K1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-4-23-17(21)15-11(2)16(19-12(15)3)18(22)24-10-14(20)13-8-6-5-7-9-13/h5-9,19H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMWKYFGUSFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)



![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B7480342.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)


![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)